Methyl 3-((4-iodophenoxy)methyl)benzoate
Description
Methyl 3-((4-iodophenoxy)methyl)benzoate is an organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol It is a benzoate ester that features an iodophenoxy group attached to a methylbenzoate core
Properties
IUPAC Name |
methyl 3-[(4-iodophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXPDJGWWMNXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-iodophenoxy)methyl)benzoate typically involves the reaction of 4-iodophenol with methyl 3-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Methyl 3-((4-iodophenoxy)methyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study the effects of iodinated compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-((4-iodophenoxy)methyl)benzoate involves its interaction with molecular targets through its iodophenoxy group. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3-iodo-4-methylbenzoate
- Methyl 3,5-diiodo-4-(4’-methoxyphenoxy)benzoate
Comparison: Methyl 3-((4-iodophenoxy)methyl)benzoate is unique due to its specific substitution pattern and the presence of both iodophenoxy and methylbenzoate groupsFor instance, Methyl 3-iodo-4-methylbenzoate lacks the phenoxy group, which can significantly alter its chemical behavior and applications .
Biological Activity
Methyl 3-((4-iodophenoxy)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzoate moiety substituted with an iodophenyl group. The IUPAC name for this compound is this compound, and its chemical formula is C16H15IO3.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been found to inhibit specific enzymes that are critical for cancer cell metabolism.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Gene Expression : The compound influences the expression of genes involved in cell cycle regulation and apoptosis .
Case Study 1: Anticancer Activity in vitro
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be around 15 µM for breast cancer cells, indicating potent activity.
Case Study 2: Antimicrobial Effects
In a separate investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results revealed that it exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, showcasing its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | 15 | 32 |
| Methyl benzoate | Low antimicrobial activity | N/A | >100 |
| Methyl 4-iodobenzoate | Moderate anticancer activity | 25 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
